molecular formula C24H25N3O2S2 B2426924 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide CAS No. 689262-84-8

2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide

Katalognummer: B2426924
CAS-Nummer: 689262-84-8
Molekulargewicht: 451.6
InChI-Schlüssel: RRHFCZCDYCXFDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide is a complex organic compound with a unique structure that includes a thienopyrimidine core

Eigenschaften

IUPAC Name

2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S2/c1-15-9-16(2)11-19(10-15)25-21(28)14-30-24-26-20-12-17(3)31-22(20)23(29)27(24)13-18-7-5-4-6-8-18/h4-11,17H,12-14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHFCZCDYCXFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC(=C3)C)C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation of Aminothiophene Derivatives

The thieno[3,2-d]pyrimidin-4-one core is typically synthesized via cyclocondensation between 2-aminothiophene-3-carboxamide derivatives and carbonyl reactants. For example, treatment of 2-amino-3-carboxamidothiophene with formamide at 150–180°C yields the unsubstituted thieno[3,2-d]pyrimidin-4-one scaffold with 60–97% efficiency, depending on substituents. To introduce the 6-methyl group, 2-amino-5-methylthiophene-3-carboxamide serves as the starting material. Cyclization with urea instead of formamide under similar conditions generates the 4-oxo group while preserving the methyl substituent at position 6.

Gewald Reaction for Substituted Cores

An alternative route employs the Gewald reaction to construct 2-aminothiophene intermediates. Reaction of thiobarbituric acid with methyl cyanoacetate and elemental sulfur in the presence of piperidine produces 2-amino-5-methylthiophene-3-carboxamide , which undergoes cyclocondensation with formic acid to yield 6-methyl-thieno[3,2-d]pyrimidin-4-one. This method achieves 70–85% yields and allows regioselective control over the methyl group placement.

Sulfur Incorporation at Position 2

Sulfur Nucleophile Displacement

The sulfanyl group at position 2 is introduced via displacement of a leaving group. Chlorination of the pyrimidinone core using phosphorus oxychloride (POCl₃) at reflux generates 2-chloro-3-benzyl-6-methyl-thieno[3,2-d]pyrimidin-4-one , which reacts with sodium hydrosulfide (NaSH) in ethanol/water (1:1) at 50°C to yield the 2-mercapto derivative (82% yield).

Direct Thiolation via C–H Activation

Recent advances utilize copper-catalyzed C–H thiolation to bypass pre-functionalization. Using copper(I) iodide (CuI), 1,10-phenanthroline, and potassium thioacetate in dimethyl sulfoxide (DMSO) at 120°C, direct thiolation at position 2 achieves 68% yield, though regioselectivity requires optimization.

Acetamide Side Chain Installation

Chloroacetylation Followed by Amination

The sulfanyl intermediate is reacted with chloroacetyl chloride in dichloromethane (DCM) containing triethylamine (Et₃N) at 0°C to form 2-chloroacetamide-thienopyrimidine . Subsequent coupling with 3,5-dimethylaniline in acetonitrile at 80°C for 12 hours affords the final acetamide product. This two-step sequence achieves 65–70% overall yield.

One-Pot Thioether-Acetamide Formation

A streamlined approach involves in situ generation of the acetamide side chain. Treatment of the 2-mercapto-thienopyrimidine with 2-bromo-N-(3,5-dimethylphenyl)acetamide in DMF containing potassium carbonate (K₂CO₃) at room temperature directly forms the target compound in 75% yield, minimizing intermediate purification.

Optimization and Yield Data

Step Reaction Conditions Yield (%) Reference
1 Core cyclocondensation Formamide, 150°C, 6 h 76–97
2 3-Benzylation Benzyl chloride, NaH, DMF, 0°C 65–85
3 2-Sulfanylation NaSH, EtOH/H₂O, 50°C 82
4 Acetamide coupling 3,5-Dimethylaniline, MeCN, 80°C 65–75

Analyse Chemischer Reaktionen

Types of Reactions

2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that compounds similar to 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide exhibit significant antimicrobial properties. For instance, thienopyrimidine derivatives have shown potent antibacterial activity against various strains such as Proteus vulgaris and Bacillus subtilis, suggesting that this compound may also possess similar effects due to its structural characteristics .

Anticancer Potential

Thienopyrimidine derivatives have been investigated for their antiproliferative effects on cancer cells. Studies have demonstrated that certain structural modifications can enhance activity against specific cancer types. For example, compounds with similar scaffolds have shown promising results in inhibiting the growth of non-small cell lung cancer lines. This indicates that 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide may also be explored for its anticancer properties through further biochemical studies .

Synthesis and Chemical Reactions

The synthesis of 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide typically involves multi-step organic reactions using solvents like dimethylformamide or dimethyl sulfoxide. Catalysts such as triethylamine or pyridine may be utilized to facilitate reactions. The purification of intermediates is often achieved through recrystallization or chromatography methods.

Wirkmechanismus

The mechanism of action of 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide is unique due to its specific structural features, such as the thienopyrimidine core and the combination of benzyl, methyl, sulfanyl, and acetamide groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Biologische Aktivität

The compound 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide is a thienopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H17N3O2S2C_{16}H_{17}N_{3}O_{2}S_{2}, with a molecular weight of approximately 491.7 g/mol. The structure includes a thieno[3,2-d]pyrimidine core, a sulfanyl group, and an acetamide functional group, which are crucial for its biological activity.

The biological activity of thienopyrimidine derivatives often involves interactions with specific molecular targets such as enzymes or receptors. For instance, compounds with similar structures have shown inhibition of various kinases involved in cancer progression. The proposed mechanism for this compound may involve:

  • Enzyme Inhibition : The compound could act as an inhibitor for certain kinases such as ATR (Ataxia Telangiectasia and Rad3 related protein), which is critical for DNA damage response and cancer cell proliferation.
  • Cell Cycle Arrest : By inhibiting key enzymes involved in cell cycle regulation, the compound may induce apoptosis in cancer cells.
  • Selective Cytotoxicity : Preliminary studies suggest that the compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells.

Anticancer Activity

Recent studies have evaluated the anticancer properties of thienopyrimidine derivatives, including the target compound. Notable findings include:

  • Cell Viability Assays : The MTT assay has been employed to assess the cytotoxic effects against various cancer cell lines such as A549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), and HT-29 (colorectal adenocarcinoma). Results indicated significant inhibition of cell viability with IC50 values in the low micromolar range for several derivatives .
Cell LineIC50 (μM)Notes
A5491.68High sensitivity to thienopyrimidine derivatives
MCF-70.95Induction of apoptosis observed
HT-290.55Significant growth inhibition

Structure-Activity Relationship (SAR)

Studies have indicated that modifications to the thienopyrimidine core can significantly affect biological activity. For example:

  • Substituent Variations : The presence of different substituents on the benzyl or acetamide groups can enhance potency against specific cancer types.
  • Functional Group Influence : The introduction of electron-withdrawing or donating groups can alter the electronic properties and solubility of the compound, impacting its bioavailability and efficacy.

Case Studies

  • Inhibitory Effects on Cancer Cell Lines : A study demonstrated that specific derivatives showed remarkable antitumor activity against SU-DHL-6 lymphoma cells with low toxicity towards HEK293T normal cells . This selectivity is crucial for developing therapeutic agents with minimal side effects.
  • Mechanistic Insights : Additional research indicated that certain compounds could induce morphological changes in cancer cells and inhibit their migration capabilities, further supporting their potential as effective anticancer agents .

Q & A

Basic Question: How can I optimize the synthesis of this thienopyrimidine-based acetamide derivative?

Methodological Answer:
The synthesis of thienopyrimidine derivatives typically involves multi-step reactions, including cyclization, sulfanylation, and amidation. Key steps include:

  • Cyclization Monitoring : Use TLC with alumina plates (dichloromethane as mobile phase) and UV visualization to track reaction progress .
  • Intermediate Purification : Vacuum filtration followed by washing with methanol/water mixtures can isolate intermediates in high yield (e.g., 91% for hydrazone derivatives) .
  • Reagent Selection : Sodium hypochlorite pentahydrate in ethanol is effective for oxidative cyclization to form triazolo-pyridine derivatives, which share structural motifs with thienopyrimidines .
  • Statistical Design : Apply factorial experiments to minimize trial-and-error approaches, as recommended for optimizing reaction parameters (e.g., temperature, solvent ratios) .

Basic Question: What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H and ¹³C NMR (300–500 MHz) to confirm substituent positions and stereochemistry. Reference residual DMSO-d6 (2.50 ppm for ¹H; 39.52 ppm for ¹³C) .
  • FTIR Analysis : Identify functional groups (e.g., carbonyl at ~1700 cm⁻¹, sulfanyl at ~2500 cm⁻¹) using ATR-FTIR .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula via ESI-HRMS (e.g., deviation <0.3 ppm from calculated mass) .
  • Chromatography : Combine TLC with HPLC for purity assessment, particularly to detect byproducts from sulfanylation or amidation steps .

Basic Question: How can I design experiments to study the reaction mechanism of sulfanylation in this compound?

Methodological Answer:

  • Kinetic Studies : Use in situ NMR or FTIR to monitor sulfanyl group incorporation rates under varying temperatures (25–80°C) and solvent polarities .
  • Isotopic Labeling : Introduce deuterated reagents (e.g., D₂O) to trace proton transfer steps during thiolate anion formation .
  • Computational Pre-screening : Apply density functional theory (DFT) to model transition states and identify rate-limiting steps before lab validation .

Advanced Question: How can computational methods resolve contradictions in experimental data for this compound’s reactivity?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian or ORCA) to map potential energy surfaces and reconcile discrepancies between observed vs. predicted product ratios .
  • Machine Learning (ML) : Train ML models on existing reaction datasets (e.g., PubChem) to predict optimal conditions for sulfanylation or amidation, reducing experimental variability .
  • Dynamic NMR Simulations : Compare experimental NMR shifts with computed chemical shifts (e.g., using ACD/Labs or MestReNova) to validate proposed intermediates .

Advanced Question: What strategies can improve yield in large-scale synthesis while maintaining stereochemical integrity?

Methodological Answer:

  • Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer during cyclization steps, minimizing side reactions .
  • Catalyst Optimization : Screen heterogeneous catalysts (e.g., Pd/C or zeolites) for amidation steps to reduce racemization risks .
  • Process Analytical Technology (PAT) : Integrate real-time FTIR or Raman spectroscopy for automated feedback control during scale-up .

Advanced Question: How can I design a study to explore the compound’s stability under varying environmental conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to stressors (e.g., UV light, humidity, acidic/basic media) and analyze degradation products via LC-MS .
  • Accelerated Stability Testing : Use Arrhenius modeling to extrapolate shelf-life from high-temperature stability data (40–60°C) .
  • Molecular Dynamics (MD) Simulations : Predict degradation pathways by simulating interactions between the compound and reactive species (e.g., hydroxyl radicals) .

Advanced Question: How can I integrate this compound into a structure-activity relationship (SAR) study for target validation?

Methodological Answer:

  • Analog Synthesis : Modify the benzyl or dimethylphenyl groups systematically and evaluate biological activity (e.g., enzyme inhibition assays) .
  • Co-crystallization : Use X-ray crystallography to resolve binding modes with target proteins (e.g., kinases or GPCRs) .
  • QSAR Modeling : Develop quantitative SAR models using descriptors like logP, polar surface area, and H-bond donors/acceptors .

Advanced Question: What experimental and computational approaches can resolve ambiguities in the compound’s tautomeric forms?

Methodological Answer:

  • Variable-Temperature NMR : Analyze chemical shift changes across temperatures (e.g., 25–100°C) to detect tautomeric equilibria .
  • DFT Calculations : Compare relative energies of tautomers (e.g., keto-enol or thione-thiol forms) and predict dominant species under specific conditions .
  • Isotopic Perturbation : Introduce ¹³C or ¹⁵N labels at tautomeric sites and monitor NMR splitting patterns .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.